molecular formula C26H29N3O4S B15038270 N-(4-Methoxyphenyl)-4-methyl-N-({N'-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(4-Methoxyphenyl)-4-methyl-N-({N'-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B15038270
M. Wt: 479.6 g/mol
InChI Key: MVMHOWNCZQUQOZ-SZXQPVLSSA-N
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Description

N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a hydrazinecarbonyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxyphenylamine, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with hydrazinecarboxaldehyde derivatives to introduce the hydrazinecarbonyl group. The final step involves the condensation of the hydrazinecarbonyl intermediate with 4-phenylbutan-2-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives, amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The hydrazinecarbonyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the hydrazinecarbonyl group, making it less versatile in biological applications.

    N-(4-Methoxyphenyl)-N’-[(2E)-4-phenylbutan-2-ylidene]hydrazine: Lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.

Uniqueness

N-(4-Methoxyphenyl)-4-methyl-N-({N’-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-4-phenylbutan-2-ylideneamino]acetamide

InChI

InChI=1S/C26H29N3O4S/c1-20-9-17-25(18-10-20)34(31,32)29(23-13-15-24(33-3)16-14-23)19-26(30)28-27-21(2)11-12-22-7-5-4-6-8-22/h4-10,13-18H,11-12,19H2,1-3H3,(H,28,30)/b27-21+

InChI Key

MVMHOWNCZQUQOZ-SZXQPVLSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C(\C)/CCC2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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